molecular formula C11H24N2O2 B6235684 tert-butyl N-[3-(propylamino)propyl]carbamate CAS No. 213327-33-4

tert-butyl N-[3-(propylamino)propyl]carbamate

Cat. No.: B6235684
CAS No.: 213327-33-4
M. Wt: 216.32 g/mol
InChI Key: AKBICEUTJHZUEV-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(propylamino)propyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a propylamino group. It is often used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Properties

CAS No.

213327-33-4

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[3-(propylamino)propyl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-5-7-12-8-6-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14)

InChI Key

AKBICEUTJHZUEV-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCNC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(propylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(propylamino)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+3-(propylamino)propylaminetert-Butyl N-[3-(propylamino)propyl]carbamate+HCl\text{tert-Butyl chloroformate} + \text{3-(propylamino)propylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-(propylamino)propylamine→tert-Butyl N-[3-(propylamino)propyl]carbamate+HCl

The reaction is typically conducted at room temperature and can be completed within a few hours. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[3-(propylamino)propyl]carbamate can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[3-(propylamino)propyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. It serves as an intermediate in the preparation of drugs that target specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is used in the design and synthesis of prodrugs. These prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. It contributes to the development of materials with specific properties such as enhanced durability or biocompatibility.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(propylamino)propyl]carbamate depends on its application. In the context of drug design, it acts as a prodrug that undergoes enzymatic cleavage to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being synthesized. Generally, the carbamate group is hydrolyzed by enzymes such as esterases, leading to the release of the active amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(3-aminopropyl)carbamate

Uniqueness

tert-Butyl N-[3-(propylamino)propyl]carbamate is unique due to its specific structure, which includes a propylamino group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the propylamino group can influence the compound’s solubility, stability, and reactivity in various chemical reactions.

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